6,7-デヒドロプレドニゾロン21-アセテート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

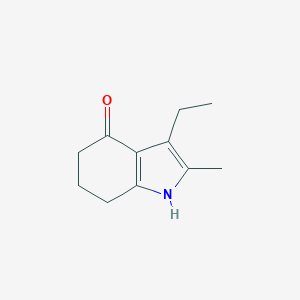

6,7-Dehydro Prednisolone 21-Acetate is a derivative of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. While the provided papers do not directly discuss 6,7-Dehydro Prednisolone 21-Acetate, they do provide insights into similar compounds, which can help infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of steroidal antedrugs related to prednisolone is detailed in the first paper, where 6-(methoxycarbonyl)prednisolone and its derivatives were synthesized from hydrocortisone. The lead compound was prepared through a 12-step process, indicating a complex synthesis pathway that may be similar for the synthesis of 6,7-Dehydro Prednisolone 21-Acetate. The synthesis aimed to retain anti-inflammatory activity while reducing systemic effects, which is a common goal in the development of steroidal derivatives .

Molecular Structure Analysis

The molecular structure of prednisolone derivatives plays a crucial role in their pharmacological profile. The first paper discusses the synthesis of isomers of the methoxycarbonyl derivative, with the 6 alpha-isomer showing higher topical anti-inflammatory activity than its epimer. This suggests that slight modifications in the molecular structure, such as the position of substituents, can significantly impact the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the metabolism of these compounds are crucial for their pharmacokinetics and pharmacodynamics. The second paper investigates the metabolism of 6α-methylprednisolone-3H, 21-acetate in dogs, revealing that the compound is extensively metabolized, with various metabolites being identified in the urine. This suggests that 6,7-Dehydro Prednisolone 21-Acetate may also undergo significant metabolic transformation, affecting its biological activity and systemic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of steroidal compounds like 6,7-Dehydro Prednisolone 21-Acetate are influenced by their molecular structure. The first paper's findings imply that the introduction of a labile methoxycarbonyl group at the C-6 position of prednisolone can modulate its anti-inflammatory activity and systemic effects. This indicates that the physical and chemical properties of 6,7-Dehydro Prednisolone 21-Acetate, such as solubility, stability, and reactivity, would be key factors in its pharmacological profile .

科学的研究の応用

獣医学

最後に、6,7-デヒドロプレドニゾロン21-アセテートは獣医学にも応用されています。これは、動物の炎症性および自己免疫疾患の治療に使用され、研究は投与量の最適化と副作用の最小限化に向けて進められています。

これらの応用はそれぞれ、6,7-デヒドロプレドニゾロン21-アセテートの独自の特性を活用して、さまざまな医学的状態の治療結果を改善することを目標としています。 研究は、この化合物の入手可能性と詳細な特性データによって支えられており、分析方法の開発、方法の検証、および品質管理の用途に役立ちます .

Safety and Hazards

作用機序

Target of Action

The primary targets of 6,7-Dehydro Prednisolone 21-Acetate are likely to be similar to those of other corticosteroids, given its structural similarity . Corticosteroids primarily target glucocorticoid receptors, which are found in almost every cell in the body. These receptors play a crucial role in regulating a wide variety of physiological processes, including immune response and inflammation .

Mode of Action

The interaction of 6,7-Dehydro Prednisolone 21-Acetate with its targets is likely to involve binding to glucocorticoid receptors, leading to changes in gene transcription. This can result in a wide range of effects, including anti-inflammatory and immunosuppressive actions .

Biochemical Pathways

It is known that corticosteroids can affect a wide range of pathways, including those involved in immune response, inflammation, and metabolism .

Pharmacokinetics

It is known that prednisolone, a similar compound, is predominantly excreted in the urine . Prednisolone can be reversibly metabolized to prednisone, which is then further metabolized .

Result of Action

The molecular and cellular effects of 6,7-Dehydro Prednisolone 21-Acetate’s action are likely to be diverse, given the wide range of processes regulated by glucocorticoid receptors. These could include suppression of immune response, reduction of inflammation, and changes in metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6,7-Dehydro Prednisolone 21-Acetate. For example, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as age, sex, and health status can influence how the compound is metabolized and its overall efficacy .

特性

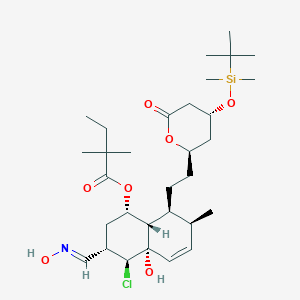

IUPAC Name |

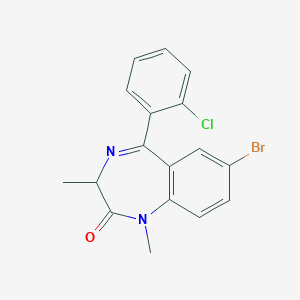

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-6,8,10,16-18,20,26,28H,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYYRILTTRZHTJ-JZYPGELDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595068 |

Source

|

| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2427-45-4 |

Source

|

| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。